molecular formula C9H6N2O2 B2645483 2-Isocyanato-3-methoxybenzonitrile CAS No. 1261837-17-5

2-Isocyanato-3-methoxybenzonitrile

Cat. No. B2645483
CAS RN: 1261837-17-5
M. Wt: 174.159
InChI Key: KKSFGIMZSUDAKX-UHFFFAOYSA-N
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Description

2-Isocyanato-3-methoxybenzonitrile is a chemical compound with the CAS Number: 1261837-17-5 . It has a molecular weight of 174.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2O2/c1-13-8-4-2-3-7(5-10)9(8)11-6-12/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Green Corrosion Inhibition

One study focused on 2-aminobenzene-1,3-dicarbonitriles derivatives (ABDNs) , including compounds with methoxy groups, as green corrosion inhibitors for metals. These compounds showed significant effectiveness in preventing corrosion of mild steel in acidic environments, with one derivative exhibiting an inhibition efficiency of 97.83% at a concentration of 100 mg/L. The study suggests that these derivatives could be relevant in developing environmentally friendly corrosion inhibitors for industrial applications Verma, Quraishi, & Singh, 2015.

Synthesis and Characterization

Another research area includes the synthesis and characterization of novel compounds derived from or related to isocyanato and methoxybenzonitrile groups. For example, the synthesis and analytical characterization of 2-methoxydiphenidine (MXP) and its differentiation from isomers demonstrate the chemical analysis and synthetic routes applicable to similar structures. This study highlights the methodologies for synthesizing and characterizing compounds with methoxy and nitrile functionalities, which are crucial for drug discovery and materials science McLaughlin et al., 2016.

Electrochemical and Thermodynamic Studies

Research on 2-aminobenzene-1,3-dicarbonitriles derivatives for aluminum corrosion inhibition in alkaline solutions further illustrates the potential applications of related compounds in protecting metals. These studies, similar to the ones on mild steel, demonstrate the compounds' ability to form protective layers on metal surfaces, reducing corrosion rates significantly. Theoretical investigations supported by quantum chemical calculations have also been performed to understand the interaction mechanisms between these compounds and metal surfaces Verma et al., 2015.

Biological Activity

Furthermore, the biological evaluation of metal complexes containing aminobenzonitrile derivatives indicates the potential biomedical applications of these compounds. A study on a binuclear bridged Cr(III) complex with 2-aminobenzonitrile ligands showed moderate to potential activity against tested bacteria and fungi, suggesting applications in antimicrobial treatments Govindharaju et al., 2019.

Future Directions

While specific future directions for 2-Isocyanato-3-methoxybenzonitrile are not mentioned in the retrieved data, there is a growing interest in the development of bio-based isocyanates . This suggests that there could be potential for exploring bio-based routes for the synthesis of compounds like this compound.

properties

IUPAC Name

2-isocyanato-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-13-8-4-2-3-7(5-10)9(8)11-6-12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSFGIMZSUDAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N=C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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